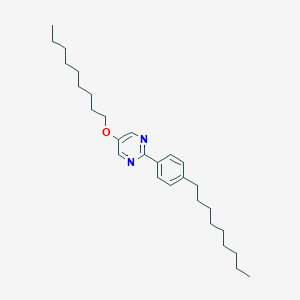

![molecular formula C₁₂H₁₀BrNO B053204 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline CAS No. 612494-86-7](/img/structure/B53204.png)

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

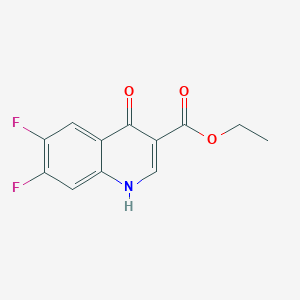

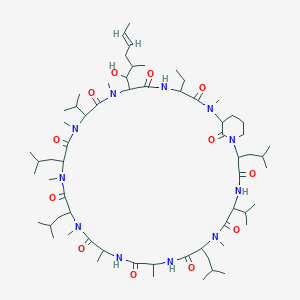

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline is a chemical compound with the molecular formula C12H10BrNO. It has a molecular weight of 264.12 g/mol . It is also known by other names such as 7-bromo-3,4-dihydro-2H-pyrano[2,3-b]quinoline .

Synthesis Analysis

While specific synthesis methods for 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline were not found, a general synthesis of a series of quinoline-based isoindolin-l-ones, which could potentially include this compound, has been described . This involves a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in a refluxing EtOH–AcOH solvent system .Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C12H10BrNO/c13-10-3-4-11-9(7-10)6-8-2-1-5-15-12(8)14-11/h3-4,6-7H,1-2,5H2 . The canonical SMILES representation is C1CC2=C(N=C3C=CC(=CC3=C2)Br)OC1 .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 22.1 Ų and contains 15 heavy atoms . It has no hydrogen bond donors and has 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 262.99458 g/mol .Aplicaciones Científicas De Investigación

Role in Medicinal Chemistry

Quinoline, the core structure of 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis of Biologically Active Quinoline Analogues

The compound is used in the synthesis of biologically and pharmaceutically active quinoline and its analogues . These analogues have been reported to have various biological and pharmaceutical activities .

Synthesis of Quinoline-based Isoindolin-1-ones

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline is used in the synthesis of a series of quinoline-based isoindolin-1-ones . These compounds are synthesized through a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines .

Agrochemical Applications

In the realm of agrochemicals, 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline plays a pivotal role in the creation of advanced crop protection agents . Its distinct chemical properties contribute to the formulation of potent and selective pesticides, helping to safeguard crops and enhance agricultural productivity while minimizing environmental impact .

Construction of Bioactive Heterocyclic Compounds

Functionalized quinolines and their hetero-fused analogs, which can be constructed using 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline, represent an important class of organic molecules that have attracted a great deal of attention from synthetic as well as medicinal chemists . These compounds usually result in new hybrids with potent pharmacological properties .

Synthesis of Antibacterial Agents

The compound can be used in the synthesis of rhodanine derivatives bearing a quinoline moiety, which are interesting scaffolds for the development of novel Gram-positive antibacterial agents .

Direcciones Futuras

While specific future directions for this compound were not found, there is a general interest in the development of new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment . This could potentially apply to the synthesis and use of 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline.

Propiedades

IUPAC Name |

7-bromo-3,4-dihydro-2H-pyrano[2,3-b]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-10-3-4-11-9(7-10)6-8-2-1-5-15-12(8)14-11/h3-4,6-7H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOMFXCFEBQFMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N=C3C=CC(=CC3=C2)Br)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462739 |

Source

|

| Record name | 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline | |

CAS RN |

612494-86-7 |

Source

|

| Record name | 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

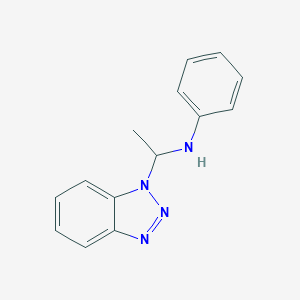

![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)

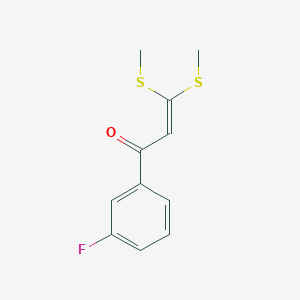

![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)